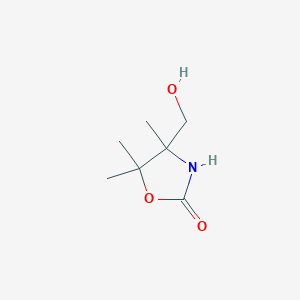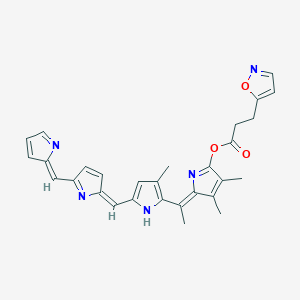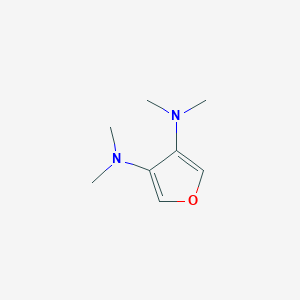![molecular formula C34H51P B12888583 Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its bulky structure and high steric hindrance. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions. Its unique structure provides enhanced stability and reactivity, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and anhydrous solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine is primarily involved in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling
- Suzuki-Miyaura Coupling
- Stille Coupling
- Sonogashira Coupling
- Negishi Coupling
- Heck Coupling
- Hiyama Coupling
Common Reagents and Conditions: Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium tert-butoxide, and solvents like toluene or dimethylformamide. The reactions are typically conducted under an inert atmosphere at elevated temperatures.
Major Products: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
- Chemistry : Used as a ligand in catalytic processes to enhance reaction rates and selectivity.
- Biology : Employed in the synthesis of biologically active molecules and drug discovery.
- Medicine : Facilitates the production of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Applied in the manufacture of fine chemicals, polymers, and advanced materials .
Mecanismo De Acción
The mechanism of action of Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalytic cycles. It coordinates with metal centers, stabilizing the active species and facilitating the formation and cleavage of chemical bonds. The bulky structure of the ligand provides steric protection, enhancing the selectivity and efficiency of the catalytic process .
Comparación Con Compuestos Similares
Similar Compounds:
- XPhos
- BrettPhos
- SPhos
- RuPhos
- Me4tButylXphos
Uniqueness: Compared to similar compounds, Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine offers higher steric hindrance, which can lead to improved selectivity in catalytic reactions. Its unique structure also provides enhanced thermal stability, making it suitable for high-temperature applications.
Propiedades
Fórmula molecular |
C34H51P |
|---|---|
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-[3-methyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C34H51P/c1-23(2)30-22-31(24(3)4)34(33(25(5)6)26(30)7)29-20-14-15-21-32(29)35(27-16-10-8-11-17-27)28-18-12-9-13-19-28/h14-15,20-25,27-28H,8-13,16-19H2,1-7H3 |
Clave InChI |
FDHDQYTWMNCQJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1C(C)C)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)











![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
